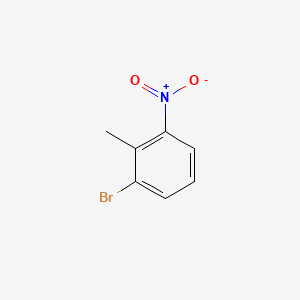

2-Bromo-6-nitrotoluene

Vue d'ensemble

Description

Méthodes De Préparation

Multi-Step Sulfonation-Desulfonation Method

Reaction Overview

This method involves three sequential stages: sulfonation, bromination, and desulfonation, starting from p-toluenesulfonic acid.

Step 1: Nitration of p-Toluenesulfonic Acid

p-Toluenesulfonic acid (100 kg) is dissolved in concentrated sulfuric acid (319 kg) at 30–40°C. Nitration occurs via dropwise addition of 65% nitric acid (61.8 kg), yielding 3-nitro-4-methylbenzenesulfonic acid as a light yellow oil (115 kg, 92% yield). The temperature control at 30–40°C prevents over-nitration and byproduct formation.

Step 2: Bromination of 3-Nitro-4-Methylbenzenesulfonic Acid

The nitrated intermediate (115 kg) is brominated in glacial acetic acid (230 L) with liquid bromine (69 kg) at 70°C for 12 hours. This produces 3-nitro-4-methyl-5-bromobenzenesulfonic acid (130 kg, 84% yield). The use of glacial acetic acid enhances bromine solubility and reaction homogeneity.

Step 3: Desulfonation to 2-Bromo-6-Nitrotoluene

The brominated sulfonic acid (130 kg) undergoes desulfonation in purified water (390 L) with sodium acetate (39 kg) and 40% sulfuric acid (58.5 kg) at 90°C for 24 hours. After cooling and filtration, 85.7 kg of this compound is obtained (90% yield). Sodium acetate neutralizes excess acid, facilitating the elimination of the sulfonic group.

Optimization Insights

- Temperature Control : Maintaining 30–40°C during nitration minimizes side reactions like dinitration.

- Solvent Selection : Dichloromethane extraction in Step 1 improves product isolation efficiency.

- Scalability : The process is amenable to industrial-scale production due to straightforward purification via suction filtration.

Diazotization-Based Bromination Method

Reaction Overview

This pathway utilizes 3-nitro-o-toluidine as the starting material, undergoing diazotization followed by a Sandmeyer reaction.

Diazotization

3-Nitro-o-toluidine (45.6 g, 0.3 mol) is suspended in aqueous HBr (40%, 100 mL) and heated to reflux for 10 minutes. After cooling to 0°C, sodium nitrite is added to form the diazonium salt.

Sandmeyer Reaction

The diazonium salt is treated with copper(I) bromide at 20–70°C for 1.5 hours, yielding this compound with 89% efficiency. The exothermic reaction requires careful temperature modulation to prevent decomposition.

Optimization Insights

- Acid Concentration : Excess HBr ensures protonation of the amine, accelerating diazotization.

- Catalyst Efficiency : Copper(I) bromide provides superior bromide ion availability compared to CuBr₂, enhancing regioselectivity.

Comparative Analysis of Methods

Advantages and Limitations

- Sulfonation-Desulfonation : Higher scalability but requires handling corrosive sulfuric acid and bromine.

- Diazotization : Fewer steps but involves toxic diazonium intermediates and precise temperature control.

Research Findings and Methodological Considerations

Byproduct Formation

In the sulfonation route, incomplete desulfonation may yield residual sulfonic acid derivatives, detectable via HPLC. The diazotization method risks forming regioisomers (e.g., 2-bromo-4-nitrotoluene) if bromine distribution is uneven.

Purity Validation

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-Bromo-6-nitrotoluene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The methyl group in this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.

Oxidation: Potassium permanganate in acidic or basic medium, or chromic acid in acetic acid.

Major Products Formed:

Substitution: 2-Hydroxy-6-nitrotoluene, 2-Amino-6-nitrotoluene.

Reduction: 2-Bromo-6-aminotoluene.

Oxidation: 2-Bromo-6-nitrobenzoic acid.

Applications De Recherche Scientifique

Synthetic Applications

2-Bromo-6-nitrotoluene is primarily utilized as a starting material in organic synthesis. Its structure allows it to undergo various chemical reactions, making it a versatile intermediate in the production of complex organic compounds.

Key Reactions

-

Electrophilic Aromatic Substitution (EAS) :

- It can participate in Friedel-Crafts acylation and alkylation reactions.

- The bromine atom can be substituted by nucleophiles, leading to derivatives like 2-hydroxy-6-nitrotoluene and 2-amino-6-nitrotoluene.

-

Reduction Reactions :

- The nitro group can be reduced to an amino group, yielding 2-bromo-6-aminotoluene.

-

Oxidation Reactions :

- The methyl group can be oxidized to a carboxylic acid, resulting in products like 2-bromo-6-nitrobenzoic acid.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate for synthesizing biologically active compounds. Notable applications include:

- Synthesis of Drug Candidates :

Agricultural Applications

The compound has shown promise as a fungicide due to its biological activity against various phytopathogens. Research indicates that derivatives of this compound exhibit significant fungicidal properties:

Mécanisme D'action

The mechanism of action of 2-Bromo-6-nitrotoluene primarily involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine and nitro groups. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, while the nitro group can participate in various redox reactions .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 1-Bromo-2-methyl-3-nitrobenzene

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Melting Point : 38–40°C

- Boiling Point : 143°C (at 22 mmHg)

- Density : 1.615 g/cm³

- SMILES Notation: CC1=C(C=CC=C1Br)N+[O-]

Synthesis :

2-Bromo-6-nitrotoluene is synthesized via dinitration of p-toluidine, followed by diazotization and alcoholysis to yield 2,6-dinitrotoluene, which is subsequently brominated. This route ensures regioselectivity, favoring ortho-substitution relative to the methyl group .

Table 1: Key Properties of this compound and Analogues

Detailed Analysis :

Reactivity Differences: Leaving Group Efficacy: Bromine in this compound facilitates nucleophilic substitution more effectively than chlorine in 2-chloro-6-nitrotoluene, as seen in higher yields for brominated intermediates (82% vs. 94% for chloro in oxopropanoate synthesis) . Steric and Electronic Effects: The ortho-nitro group in this compound enhances electrophilicity at the bromine-bearing carbon, enabling efficient cross-coupling reactions . In contrast, 4-bromo-2-nitrotoluene’s para-substitution reduces steric hindrance, favoring alternative reaction pathways .

Physical Properties: Melting Points: The lower mp of this compound (38–40°C) vs. 2-bromo-5-nitrotoluene (76–79°C) reflects differences in molecular symmetry and intermolecular interactions . Boiling Points: The bromo derivatives generally exhibit lower boiling points under reduced pressure compared to non-halogenated nitrotoluenes (e.g., 3-nitrotoluene boils at 231°C at atmospheric pressure) .

Synthetic Utility: Pharmaceutical Intermediates: this compound is critical for constructing benzodiazepine scaffolds via Mitsunobu and hydrogenation reactions . Its chloro analogue is less favored in such steps due to slower reaction kinetics . Heterocycle Formation: The bromo compound’s reactivity enables photochemical cyclization (e.g., to yield fused heterocycles in 95% efficiency) , a pathway less accessible with nitro-only derivatives.

Safety and Handling :

- Hazards : this compound carries warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) . Chlorinated analogues share similar hazards but may require distinct handling due to volatility differences.

Market and Industrial Relevance

Activité Biologique

2-Bromo-6-nitrotoluene (C7H6BrNO2) is an organic compound with significant biological activity that has garnered attention in various fields, including pharmacology and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C7H6BrNO2

- Molecular Weight : 216.03 g/mol

- CAS Number : 55289-35-5

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for agricultural applications as a pesticide or herbicide. It has demonstrated effective inhibition against various phytopathogens, suggesting its utility in crop protection .

- Receptor Binding : Research indicates that this compound binds to the 5-HT7 receptor, which is implicated in numerous physiological processes, including mood regulation and cognition. This interaction suggests potential implications in neuropharmacology .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism, leading to growth suppression.

- Disruption of Cellular Processes : By interacting with cellular receptors, it may alter signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against common agricultural pathogens. The results indicated:

| Pathogen | Inhibition Rate (%) |

|---|---|

| Fusarium oxysporum | 75.3 |

| Botrytis cinerea | 68.9 |

| Escherichia coli | 82.1 |

These findings suggest that the compound has broad-spectrum antimicrobial activity, making it suitable for use in agricultural settings .

Neuropharmacological Implications

In vitro studies have shown that this compound can modulate serotonin receptor activity, which may have implications for treating mood disorders. The binding affinity for the 5-HT7 receptor was measured, showing a notable interaction that could influence serotonin-related pathways .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are critical. Toxicological studies indicate that while it exhibits antimicrobial properties, it also poses risks at higher concentrations, necessitating careful handling and application guidelines.

Q & A

Basic Research Questions

Q. How can 2-bromo-6-nitrotoluene be synthesized with high purity, and what analytical techniques are critical for verifying its structural integrity?

this compound is typically synthesized via electrophilic aromatic substitution, leveraging bromination and nitration sequences on toluene derivatives. A reported four-step synthesis achieves 76% yield by optimizing reaction conditions (e.g., temperature, catalysts) and purification methods like recrystallization . Key characterization techniques include:

- Melting point analysis (mp: 38–40°C, bp: 143°C) to confirm purity .

- Nuclear Magnetic Resonance (NMR) to resolve aromatic proton environments and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification (F.W. 216.03) .

Q. What factors influence the regioselectivity of bromination and nitration in toluene derivatives like this compound?

Regioselectivity is governed by:

- Electron-withdrawing effects : Nitro groups direct subsequent substituents to meta/para positions via resonance and inductive effects.

- Steric hindrance : Bulky substituents (e.g., bromine) may favor less hindered positions. Computational studies using density functional theory (DFT) can predict substituent effects, as demonstrated in thermochemical modeling of similar systems .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide reaction design for derivatives of this compound?

DFT calculations optimize reaction pathways by:

- Evaluating transition states : For example, assessing activation energies for cross-coupling reactions (e.g., Suzuki-Miyaura) involving the bromine substituent.

- Predicting regioselectivity : By analyzing electron density maps and frontier molecular orbitals, as shown in studies on nitroaromatic systems .

- Validating experimental data : Comparing computed vs. observed spectroscopic properties (e.g., IR frequencies) to resolve structural ambiguities .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

Discrepancies often arise from:

- Dynamic effects : Conformational changes or solvent interactions altering splitting patterns.

- Isomeric impurities : Trace meta/para isomers may co-elute during synthesis. Mitigation strategies include:

- 2D NMR techniques (e.g., COSY, NOESY) to assign proton-proton correlations.

- Chromatographic separation (HPLC or GC-MS) to isolate isomers .

Q. What role does this compound play in multi-step syntheses of complex natural products?

This compound serves as a versatile intermediate in:

- Indole alkaloid synthesis : For example, in the total synthesis of welwitindiolinone, where it undergoes sequential coupling and cyclization steps .

- Functional group transformations : The bromine atom enables cross-coupling reactions (e.g., with Grignard reagents), while the nitro group can be reduced to an amine for further derivatization .

Q. How do solvent polarity and temperature affect the stability and reactivity of this compound in nucleophilic substitution reactions?

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states in SNAr reactions.

- Temperature control : Elevated temperatures accelerate reactions but may promote side reactions (e.g., denitration). Kinetic studies under varying conditions are critical for optimizing yields .

Q. Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (R: 36/37/38) .

- Storage : Store in a cool, dry place away from oxidizers (Fp: 113°C) .

Q. How can researchers validate synthetic routes involving this compound using kinetic and thermodynamic data?

Propriétés

IUPAC Name |

1-bromo-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTNSGFSAXWBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203791 | |

| Record name | 2-Bromo-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-35-5 | |

| Record name | 2-Bromo-6-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.